
Phosphoric acid;pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid;pyridine-4-carboxylic acid is a compound that combines phosphoric acid (H₃PO₄) and pyridine-4-carboxylic acid (also known as isonicotinic acid). Phosphoric acid is a triprotic acid commonly used in fertilizers, food flavoring, and industrial applications. Pyridine-4-carboxylic acid is an organic compound with the formula C₆H₅NO₂, known for its role in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid can be synthesized by reacting phosphorus pentoxide (P₂O₅) with water. Pyridine-4-carboxylic acid is typically synthesized through the oxidation of 4-methylpyridine (4-picoline) using potassium permanganate (KMnO₄) or other oxidizing agents .
Industrial Production Methods
Industrial production of phosphoric acid involves the wet process, where phosphate rock is treated with sulfuric acid (H₂SO₄) to produce phosphoric acid and calcium sulfate (gypsum). Pyridine-4-carboxylic acid is produced on an industrial scale through the catalytic oxidation of 4-methylpyridine .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid undergoes various reactions, including:
Neutralization: Reacts with bases to form phosphate salts.
Dehydration: Forms pyrophosphoric acid (H₄P₂O₇) and metaphosphoric acid (HPO₃) upon heating.
Pyridine-4-carboxylic acid undergoes:
Oxidation: Converts to pyridine-4-carboxamide (isonicotinamide) using oxidizing agents.
Reduction: Forms 4-pyridylmethanol when reduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products
Phosphate Salts: From neutralization reactions.
Isonicotinamide: From oxidation of pyridine-4-carboxylic acid.
Applications De Recherche Scientifique
Phosphoric acid and pyridine-4-carboxylic acid have diverse applications in scientific research:
Mécanisme D'action
Phosphoric acid acts as a proton donor in various biochemical reactions, playing a crucial role in energy transfer through the formation of ATP (adenosine triphosphate). Pyridine-4-carboxylic acid derivatives, such as isoniazid, inhibit the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis, thereby exerting their antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic Acid (2-pyridinecarboxylic acid): An isomer of pyridine-4-carboxylic acid with similar chemical properties but different biological activities.
Nicotinic Acid (3-pyridinecarboxylic acid):
Uniqueness
Pyridine-4-carboxylic acid is unique due to its specific use in the synthesis of isoniazid, a critical drug in the treatment of tuberculosis. Its structure allows for specific interactions with bacterial enzymes, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
54389-10-5 |
|---|---|
Formule moléculaire |
C6H8NO6P |
Poids moléculaire |
221.10 g/mol |
Nom IUPAC |
phosphoric acid;pyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H5NO2.H3O4P/c8-6(9)5-1-3-7-4-2-5;1-5(2,3)4/h1-4H,(H,8,9);(H3,1,2,3,4) |
Clé InChI |
SSBVMUQBLWDMNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(=O)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
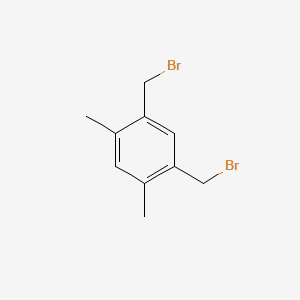

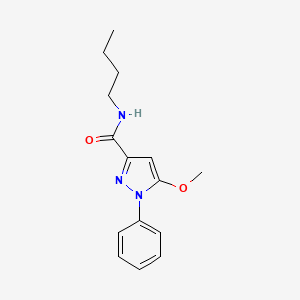
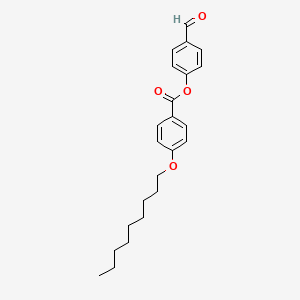
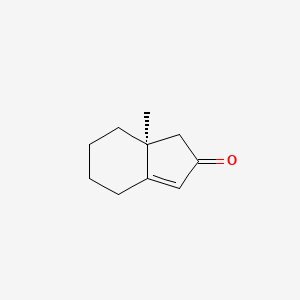
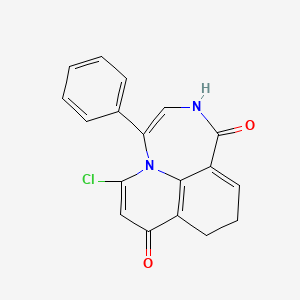
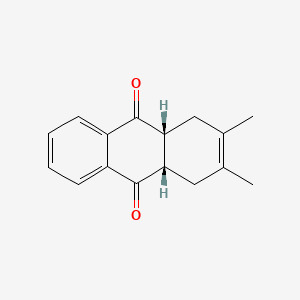
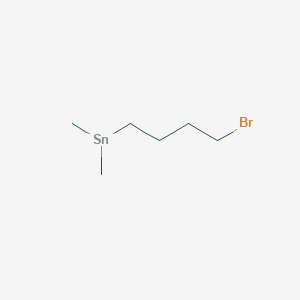
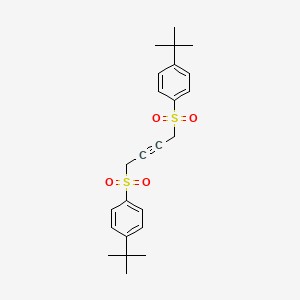
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
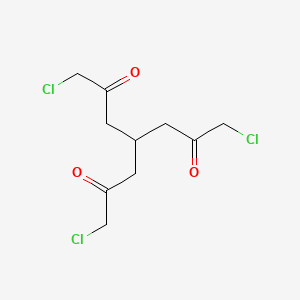
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)

